5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methylpyrazole-4-carbonitrile, is a heterocyclic compound, which has a variety of applications in organic synthesis and medicinal chemistry. This compound has been extensively studied in the laboratory due to its unique structure and chemical properties.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of the pyrazole-4-carbonitrile framework, synthesized through methods like Gewald synthesis and Vilsmeier-Haack reaction, exhibit notable antimicrobial properties. Novel Schiff bases created from 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been identified to possess significant in vitro antimicrobial activity, with specific compounds displaying superior efficacy compared to others in their class (Puthran et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition capabilities, particularly for mild steel in acidic solutions. Studies utilizing gravimetric, electrochemical, and theoretical methods reveal that certain pyrazolopyrazole derivatives act as effective corrosion inhibitors, with efficiency improving at higher concentrations and lower temperatures. These compounds adhere to the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the metal surface (Yadav et al., 2016).
Synthetic Chemistry and Material Science
Unexpected chemical reactions involving pyrazole-carbonitriles have led to the discovery of new compounds and pathways in organic synthesis. For instance, attempts to obtain tetrazole derivatives from pyrazole-carbonitriles resulted in the unexpected formation of pyrazolopyrimidines, demonstrating the complexity and unpredictability of reactions involving this scaffold. Such findings are vital for the development of new synthetic methodologies and the discovery of novel compounds with potential applications across various fields (Faria et al., 2013).
Crystallography and Molecular Structure
The detailed structural analysis of pyrazole-carbonitrile derivatives has provided insights into their molecular geometry, intermolecular interactions, and potential for forming supramolecular assemblies. Investigations into the crystal and molecular structure of these compounds reveal how specific substituents influence their physical and chemical properties, which is crucial for designing materials with tailored functionalities (Fathima et al., 2014).
properties
IUPAC Name |
5-amino-1-(2-chloro-5-methoxyphenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)11-5-8(18-2)3-4-10(11)13/h3-5H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVBRZMTMYVKKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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